molecular formula C16H24N2OS B2827630 N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide CAS No. 298193-66-5

N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Cat. No.: B2827630
CAS No.: 298193-66-5
M. Wt: 292.44
InChI Key: NDQLANSRWPQUOT-UHFFFAOYSA-N
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Description

N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a synthetic organic compound featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core scaffold, a structure of high interest in medicinal chemistry research. This scaffold is a key synthetic intermediate and is recognized as a privileged structure in drug discovery for its ability to interact with diverse biological targets[a citation:1][a citation:2]. Compounds based on the 4,5,6,7-tetrahydrobenzo[b]thiophene framework have been investigated as modulators of nuclear receptors, such as the Retinoic acid receptor-related orphan receptor γt (RORγt)[a citation:2]. RORγt is a critical transcription factor for the differentiation of Th17 cells and is a prominent target for the treatment of autoimmune and inflammatory diseases[a citation:2]. Furthermore, structurally similar derivatives have been explored for their potential in antimicrobial intervention, serving as inhibitors for mycobacterial targets like phosphotransferase, which is relevant for tuberculosis research[a citation:1][a citation:3]. The specific substitution pattern of this molecule, incorporating an acetamide group and a piperidin-1-ylmethyl moiety, is designed to enhance its physicochemical properties and binding affinity for potential protein targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-12(19)17-16-14(11-18-9-5-2-6-10-18)13-7-3-4-8-15(13)20-16/h2-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQLANSRWPQUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Stepwise Synthesis:

    • Piperidine Introduction: Begin with 4,5,6,7-tetrahydrobenzo[b]thiophene. Employ nucleophilic substitution to introduce the piperidin-1-ylmethyl group.

    • Acetamidation: React the intermediate with acetic anhydride under mild conditions to form the acetamide group.

  • Cyclization Method:

    • Formation of Piperidine Ring: Utilize cyclization reactions, starting from precursors that lead to the piperidin-1-ylmethyl configuration.

    • Final Product Formation: Employ condensation reactions to attach the acetamide group.

Industrial Production Methods:

  • Batch Production: Often utilizes stepwise organic synthesis in controlled reaction vessels.

  • Continuous Flow Synthesis: Employs advanced continuous reactors for a streamlined and efficient production process, reducing by-products and enhancing yield.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation at the sulfur atom of the thiophene ring or at the piperidine nitrogen.

  • Reduction: Reduction reactions can reduce the acetamide group to an amine under strong reductive conditions.

  • Substitution: The aromatic ring allows for electrophilic substitution reactions, given the appropriate activating groups.

Common Reagents and Conditions:

  • Oxidation: Utilizing oxidants such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).

  • Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration under controlled conditions.

Major Products Formed:

  • Sulfoxides and sulfones: from oxidation.

  • Amines: from reduction.

  • Halo- and nitro-substituted: derivatives from substitution reactions.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of tetrahydrobenzo[b]thiophene derivatives as anticancer agents. For instance, compounds derived from this structural framework have been evaluated for their cytotoxic effects against various cancer cell lines, including colorectal cancer cells (LoVo and HCT-116). Molecular docking studies suggest that these compounds may act by inhibiting key enzymes involved in tumor growth and metastasis .

Analgesic Effects

Research has shown that derivatives of tetrahydrobenzo[b]thiophene exhibit significant analgesic properties. In particular, studies utilizing the "hot plate" method on animal models demonstrated that these compounds can surpass the analgesic effects of conventional drugs like metamizole . This suggests a potential role in pain management therapies.

Antimicrobial Activity

The compound's structure allows for interactions with various biological targets, making it a candidate for antimicrobial applications. Research indicates that certain piperidine derivatives have demonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . This highlights its potential utility in treating infections.

Synthesis and Derivative Development

The synthesis of N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide typically involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity. For example:

  • Formation of the Tetrahydrobenzo[b]thiophene Core : This step often involves cyclization reactions.
  • Piperidine Attachment : The piperidine moiety is introduced through alkylation reactions.
  • Acetamide Formation : The final step involves acylation to introduce the acetamide group.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Activities
Ethyl 6-tert-butyl-2-{[(2-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-benzothiopheneContains an ethoxyphenyl groupModulates RORγt activity
3-(1-naphthoyl)pyrroleNaphthoyl substitution on pyrrolePotential neuroactive properties
N-adamantyl-indole-3-carboxamideAdamantane core with indoleExhibits anti-inflammatory effects

This table illustrates how structural variations can influence biological activities among related compounds.

Case Study 1: Anticancer Efficacy

A study focused on synthesizing various derivatives of tetrahydrobenzo[b]thiophene aimed to evaluate their effectiveness against colorectal cancer. The most promising candidates were identified based on their ability to inhibit PDK-1 and LDHA enzymes . These findings suggest a pathway for developing novel anticancer therapies based on this compound's structure.

Case Study 2: Pain Management

Investigations into the analgesic properties of tetrahydrobenzo[b]thiophene derivatives revealed that certain modifications could enhance pain relief efficacy compared to traditional analgesics . This opens avenues for further research into pain management solutions using these compounds.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

  • Binding Affinity: Exhibits binding affinity towards certain receptor sites, modulating their biological activity.

  • Pathways Involved: Can influence pathways related to neurotransmission, as the piperidine ring is a common motif in neuromodulatory agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents (Position 3) Biological Activity Reference
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide Cyano (-CN) Precursor for antitumor and antimicrobial derivatives; moderate cytotoxicity
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(isoxazolo[3,4-b]pyridin-3-ylamino)acetamide Isoxazolopyridine Dual EGFR/HER2 inhibition; tested against H1299 lung cancer cells
N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)-2-cyanoacetamide derivatives (e.g., Compounds 11, 12) Heteroaryl groups Anticancer activity via apoptosis induction; anti-angiogenic and anti-metastatic effects
Azo dyes derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide Azo/hydrazone groups Antimicrobial activity (MIC values comparable to doxorubicin); textile dyeing applications

Key Differences and Implications

Substituent Bulk and Polarity: The piperidinylmethyl group in the target compound introduces a bulky, basic side chain, which may improve blood-brain barrier penetration compared to smaller substituents like cyano (-CN) or ethoxycarbonyl (-CO₂Et) groups . Cyano-substituted analogs (e.g., ) are often precursors for further functionalization, enabling diverse biological activities but with lower solubility due to reduced polarity .

Biological Activity Profiles :

  • Anticancer Activity : Compounds with heteroaryl side chains (e.g., pyrazole, pyridine) show potent cytotoxicity via caspase activation and inhibition of MMP-2/9 (matrix metalloproteinases), critical for metastasis . The target compound’s piperidinylmethyl group may modulate similar pathways but with unconfirmed efficacy.
  • Antimicrobial Activity : Azo/hydrazone derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungi, attributed to their planar structures and electron-withdrawing groups . The target compound’s tertiary amine could enhance interactions with microbial membranes.

Synthetic Complexity: The synthesis of the target compound likely involves Mannich reactions or alkylation steps to introduce the piperidinylmethyl group, whereas cyano-substituted analogs are prepared via nucleophilic substitution or diazo coupling .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Cyano Analog () Azo Dye ()
Molecular Weight ~305 g/mol (estimated) 220.29 g/mol 350–450 g/mol (varies with substituents)
logP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 ~3.0 (highly lipophilic)
Solubility Moderate (due to tertiary amine) Low (polar cyano group insufficient) Very low (aromatic azo groups)
Bioavailability Potential for CNS penetration Limited Poor

Biological Activity

N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a compound that combines a piperidine moiety with a tetrahydrobenzo[b]thiophene core. This structural configuration is significant for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C24H31N2OSC_{24}H_{31}N_{2}OS, with a molecular weight of approximately 397.58 g/mol. The presence of the piperidine group enhances its lipophilicity, which can influence its biological interactions and pharmacokinetic properties. The tetrahydrobenzo[b]thiophene core is notable for its role in the activity of various cannabinoid receptor ligands, suggesting that this compound may also interact with similar pathways.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key areas of focus include:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydrobenzo[b]thiophene exhibit antimicrobial properties against various pathogens. This suggests that the compound may possess similar efficacy against bacterial and fungal strains .
  • Antitumor Properties : Research into related compounds has shown promising antitumor activities. Compounds with similar structures have demonstrated effectiveness against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
  • Neuropharmacological Effects : The piperidine moiety is often associated with neuroactive properties. Compounds containing this structure have been investigated for their potential as anxiolytics or antidepressants due to their interaction with neurotransmitter systems .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS) or peripheral tissues, influencing neurotransmitter release or receptor activation.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes or cancer progression, suggesting that this compound may also interact with such targets .
  • Signal Transduction Modulation : By affecting signaling pathways such as those mediated by cannabinoid receptors, the compound could modulate various physiological responses including pain perception and immune response .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; MIC values indicated strong inhibitory action.
Antitumor ActivityShowed significant cytotoxic effects on breast cancer cell lines; potential for use in combination therapy with established chemotherapeutics.
Neuropharmacological EffectsHighlighted potential anxiolytic properties; further investigation required to elucidate mechanisms.

Q & A

Basic Synthesis & Purification

Q: What are the standard synthetic routes for N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, and how is purity ensured? A: The compound is typically synthesized via multi-step reactions, including:

  • Step 1: Cyclization of tetrahydrobenzo[b]thiophene precursors to form the core scaffold .
  • Step 2: Introduction of the piperidinylmethyl group via alkylation or reductive amination .
  • Step 3: Acetamide functionalization using coupling reagents (e.g., EDC/HOBt) .
    Purity (>95%) is ensured via column chromatography, followed by characterization with HPLC and NMR spectroscopy .

Advanced Reaction Optimization

Q: How can reaction conditions be optimized to improve yield and selectivity during piperidinylmethyl group installation? A: Key parameters include:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalysts: Use of mild bases (e.g., K₂CO₃) minimizes side reactions .
  • Temperature control: Maintaining 50–60°C prevents thermal degradation .
    Reaction progress is monitored via TLC or HPLC , with iterative adjustments to stoichiometry .

Basic Structural Characterization

Q: Which analytical techniques are essential for confirming the compound’s structure? A: Core methods include:

  • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., acetamide carbonyl at ~170 ppm) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) .
  • IR spectroscopy: Confirms amide C=O stretch (~1650 cm⁻¹) and piperidine N-H bonds .

Advanced Structural Resolution

Q: How are structural ambiguities (e.g., regiochemistry) resolved for derivatives of this compound? A: Advanced techniques include:

  • 2D NMR (COSY, NOESY): Resolves spatial proximity of piperidinylmethyl and thiophene groups .
  • X-ray crystallography: Provides definitive confirmation of stereochemistry in crystalline derivatives .

Basic Biological Screening

Q: What in vitro assays are recommended for preliminary evaluation of biological activity? A: Standard assays include:

  • Antiproliferative activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases .
  • Antimicrobial screening: Broth microdilution for MIC determination .

Advanced Mechanistic Studies

Q: How can researchers identify the molecular targets of this compound? A: Strategies involve:

  • Molecular docking: Predicts binding affinity to targets (e.g., kinase ATP pockets) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics .
  • CRISPR-Cas9 knockouts: Validates target dependency in cellular models .

Stability & Reactivity Profiling

Q: How should researchers evaluate the compound’s stability under physiological conditions? A: Protocols include:

  • pH stability: Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal stability: Accelerated aging studies at 40°C for 4 weeks .
  • Light sensitivity: UV-vis spectroscopy under ICH Q1B guidelines .

Comparative Structure-Activity Relationship (SAR) Studies

Q: What structural analogs are critical for SAR analysis? A: Key analogs to compare include:

  • Analog 1: Replacement of piperidine with morpholine (alters lipophilicity) .
  • Analog 2: Substituent variation on the acetamide group (e.g., nitro vs. methoxy) .
    Biological data from these analogs are analyzed using PCA or QSAR models .

Advanced ADME/Tox Profiling

Q: What methodologies assess pharmacokinetics and toxicity? A: Use:

  • Microsomal stability assays: Liver microsomes to predict metabolic clearance .
  • Caco-2 permeability: Models intestinal absorption .
  • hERG inhibition: Patch-clamp assays for cardiac toxicity risk .

Computational Modeling for Binding Dynamics

Q: How can molecular dynamics (MD) simulations refine mechanistic hypotheses? A: MD workflows include:

  • System preparation: Solvate the compound-target complex in TIP3P water .
  • Trajectory analysis: Calculate RMSD/RMSF to assess binding stability .
  • Free energy perturbation (FEP): Predicts affinity changes for designed analogs .

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